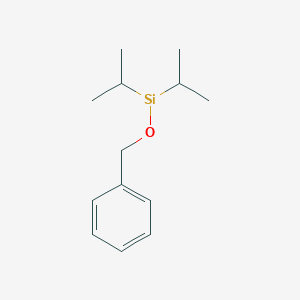![molecular formula C9H21NO3Si B14227292 N-[3-(Trimethoxysilyl)propyl]propan-2-imine CAS No. 823218-26-4](/img/structure/B14227292.png)
N-[3-(Trimethoxysilyl)propyl]propan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Trimethoxysilyl)propyl]propan-2-imine is an organosilicon compound with the molecular formula C8H22N2O3Si. It is a clear, colorless liquid that is highly reactive due to the presence of both amine and methoxysilyl functional groups. This compound is commonly used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]propan-2-imine typically involves the reaction of 3-chloropropyltrimethoxysilane with an amine compound. One common method is the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under reflux conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]propan-2-imine undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds.
Amination: The amine group can react with various electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to accelerate the reaction.
Amination: Alkyl halides or other electrophiles, often under mild heating.
Major Products Formed
Siloxanes: Formed from the condensation of silanols.
Substituted Amines: Formed from the reaction of the amine group with electrophiles.
Wissenschaftliche Forschungsanwendungen
N-[3-(Trimethoxysilyl)propyl]propan-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Widely used in the production of adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]propan-2-imine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methoxysilyl groups hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces, forming siloxane bonds. The amine group can react with various electrophiles, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Trimethoxysilyl)propyl]propan-2-imine is unique due to its dual functionality, combining both amine and methoxysilyl groups. This allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications. Its ability to form strong covalent bonds with both organic and inorganic substrates makes it particularly valuable in the production of composite materials and coatings .
Eigenschaften
CAS-Nummer |
823218-26-4 |
|---|---|
Molekularformel |
C9H21NO3Si |
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
N-(3-trimethoxysilylpropyl)propan-2-imine |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2)10-7-6-8-14(11-3,12-4)13-5/h6-8H2,1-5H3 |
InChI-Schlüssel |
CTOLUBVUNDDDOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCC[Si](OC)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



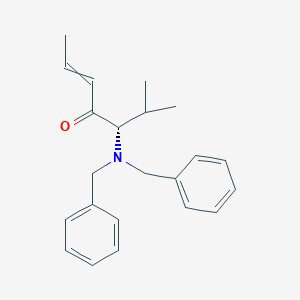
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
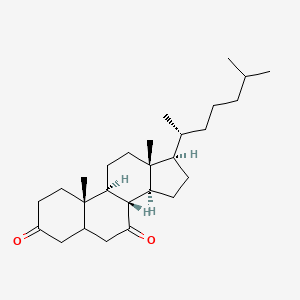
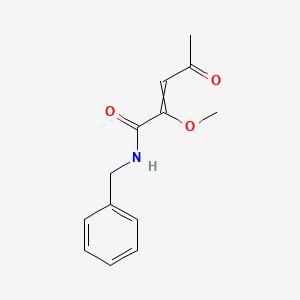
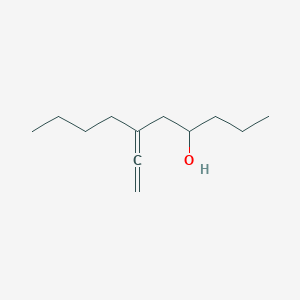
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
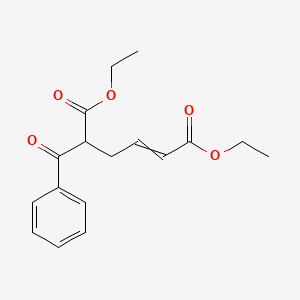
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
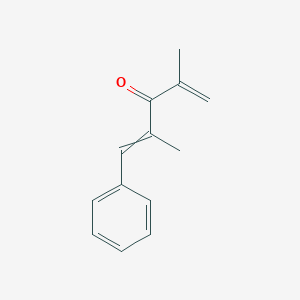
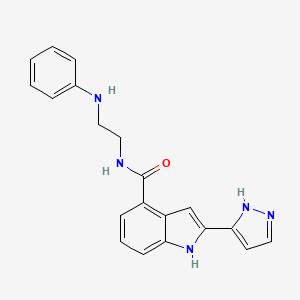
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
